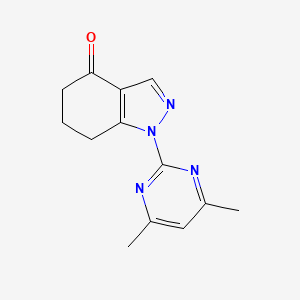![molecular formula C20H19N5O2S B4590614 2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4590614.png)
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Overview
Description
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of quinazoline and triazole rings. This compound is known for its significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-c]quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-c]quinazolines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinazoline or triazole rings.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives
Scientific Research Applications
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its potential as an anticancer agent, as well as its anti-inflammatory and antimicrobial properties
Mechanism of Action
The mechanism of action of 2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors . The compound’s ability to form hydrogen bonds and its high dipole moments facilitate these interactions, leading to its biological effects .
Comparison with Similar Compounds
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combined quinazoline and triazole rings, which confer a broad spectrum of biological activities. Similar compounds include:
1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer and antimicrobial properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Studied for their potential as CDK2 inhibitors and anticancer agents.
1,2,4-Triazolo[1,5-a]pyrimidines: Evaluated for their anti-inflammatory activities.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-28(27,16-6-2-1-3-7-16)24-12-10-15(11-13-24)19-22-20-17-8-4-5-9-18(17)21-14-25(20)23-19/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAYAHHPVUPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN3C=NC4=CC=CC=C4C3=N2)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-(3-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B4590535.png)

![N-[3-(methylthio)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4590547.png)
![1-[3-(4-ethylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4590552.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-thiomorpholinecarbothioamide](/img/structure/B4590553.png)

![1-[4-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B4590568.png)

![PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE](/img/structure/B4590587.png)
![N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4590594.png)
![N'-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4590597.png)

![N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B4590604.png)
![N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4590619.png)
